Biochemical Potency: MGH-CP1 Occupies a Middle Ground Between Ultra-Potent Pan-Inhibitors and Low-Potency Tool Compounds
MGH-CP1 exhibits dose-dependent inhibition of TEAD2 and TEAD4 auto-palmitoylation with IC50 values of 710 nM and 672 nM, respectively [1]. This potency is significantly lower than ultra-potent pan-TEAD inhibitors like VT107 (IC50 = 4.93 nM for TEAD-mediated transcription) , but substantially higher than early tool compounds like flufenamic acid, which inhibits TEAD function with an IC50 of approximately 10-20 μM [2]. The moderate potency of MGH-CP1 may be advantageous for studying partial pathway inhibition or for applications where complete pathway shutdown is not desired, such as in certain stem cell models.
| Evidence Dimension | In vitro inhibition of TEAD auto-palmitoylation or function |
|---|---|
| Target Compound Data | TEAD2 IC50 = 710 nM; TEAD4 IC50 = 672 nM |
| Comparator Or Baseline | VT107 IC50 = 4.93 nM (TEAD transcription); Flufenamic acid IC50 ~ 10-20 μM (TEAD function) |
| Quantified Difference | MGH-CP1 is ~144-fold less potent than VT107 but >14-fold more potent than flufenamic acid. |
| Conditions | Biochemical palmitoylation assay (MGH-CP1); YAP reporter assay (VT107); TEAD luciferase reporter (flufenamic acid) |
Why This Matters
This positions MGH-CP1 as a specific, reversible probe with a defined potency window, distinct from both high-potency clinical candidates and low-potency, non-specific tool compounds.
- [1] Holden, J. K., et al. (2021). Small Molecule Inhibitor of TEAD Auto-palmitoylation Blocks TEAD-Mediated Transcription In Vivo. Cell Chemical Biology, 28(5), 671-684.e9. View Source
- [2] Pobbati, A. V., et al. (2015). Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy. Structure, 23(11), 2076-2086. View Source
